An In-depth Technical Guide to 3-(Ethylamino)phenol: Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-(Ethylamino)phenol: Properties, Structure, and Synthesis
Abstract: This document provides a comprehensive technical overview of 3-(Ethylamino)phenol (CAS No: 621-31-8), a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and dyes.[1] The guide details its fundamental chemical and physical properties, structural information, reactivity, and a representative synthetic protocol. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Chemical Structure and Identifiers
3-(Ethylamino)phenol is an aromatic organic compound featuring both a hydroxyl and an ethylamino functional group substituted on a benzene ring at positions 1 and 3, respectively. The presence of the amino group confers basic properties to the molecule, while the hydroxyl group provides weak acidity.[1][2]
Caption: 2D Chemical Structure of 3-(Ethylamino)phenol.
Table 1: Chemical Identifiers for 3-(Ethylamino)phenol
| Identifier | Value | Reference |
| CAS Number | 621-31-8 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| IUPAC Name | 3-(ethylamino)phenol | [2] |
| Synonyms | N-Ethyl-3-aminophenol, N-Ethyl-m-aminophenol, m-(Ethylamino)phenol | [1][2][4] |
| SMILES | CCNC1=CC(=CC=C1)O | [2][3][5] |
| InChI | InChI=1S/C8H11NO/c1-2-9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 | [1][2][4] |
| InChIKey | TVKZDKSHNITMRZ-UHFFFAOYSA-N | [1][2] |
Physicochemical and Computed Properties
3-(Ethylamino)phenol's physical state can vary depending on purity, appearing as a solid or a viscous liquid.[1][2] It is soluble in organic solvents and shows slight to moderate solubility in water.[1][2]
Table 2: Physicochemical and Computed Data for 3-(Ethylamino)phenol
| Property | Value | Reference |
| Physical Form | Powder, or very viscous deep orange liquid | [2] |
| Melting Point | 56-62 °C | [2][6] |
| Boiling Point | 282 °C (at 760 mmHg); 176 °C (at 12 mmHg) | [2][3] |
| Water Solubility | Slightly soluble (0.1 to 1 mg/mL) | [2] |
| XLogP3 | 1.9 | [2][5] |
| Topological Polar Surface Area | 32.3 Ų | [2][6] |
| Hydrogen Bond Donor Count | 2 | [2][6] |
| Hydrogen Bond Acceptor Count | 2 | [2][6] |
| Rotatable Bond Count | 2 | [2][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-(Ethylamino)phenol. While specific spectra are not provided in the search results, the expected characteristics based on its functional groups are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 7-8 ppm), a broad singlet for the phenolic -OH proton (typically 4-7 ppm), and signals corresponding to the ethyl group (-CH₂- and -CH₃) with appropriate splitting patterns.[7]
-
¹³C NMR: The spectrum would display distinct peaks for the aromatic carbons, with the carbons attached to the -OH and -NH- groups being significantly shifted, in addition to two signals for the ethyl group carbons.[2]
-
Infrared (IR) Spectroscopy: Key absorptions would include a strong, broad O-H stretching band around 3300-3500 cm⁻¹, an N-H stretching band, C-O stretching near 1000 cm⁻¹, and C=C stretching bands in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring.[7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve alpha-cleavage at the C-N bond and potential dehydration.[2][7]
Reactivity and Basic Properties
3-(Ethylamino)phenol exhibits dual reactivity due to its phenolic and amino functional groups.
-
Basicity: The ethylamino group imparts basic properties, allowing it to react with acids to form salts.[1][2] Amines can be incompatible with isocyanates, peroxides, acid halides, and epoxides.[2]
-
Acidity: The phenolic hydroxyl group is weakly acidic and will react with strong bases.[2] Phenols are generally incompatible with strong reducing agents like hydrides and alkali metals.[2]
-
Reactivity: The compound can participate in nucleophilic substitution and coupling reactions.[1] The phenol ring is activated towards electrophilic substitution and can be readily sulfonated or nitrated.[2]
-
Stability: 3-(Ethylamino)phenol may be sensitive to prolonged exposure to air.[2]
Synthesis Pathway and Experimental Protocol
A common route for the synthesis of aminophenols involves the amination of dihydroxybenzenes. While a specific protocol for 3-(Ethylamino)phenol was not found, a representative procedure can be adapted from the synthesis of its analogue, 3-(diethylamino)phenol, from resorcinol.[8]
Caption: Representative workflow for the synthesis of 3-(Ethylamino)phenol.
Experimental Protocol: Synthesis via Catalytic Amination of Resorcinol
This protocol is a representative example based on similar documented procedures.[8]
-
Reaction Setup: In a high-pressure autoclave, charge resorcinol, an excess of ethylamine, and a catalytic amount of Raney Ni. Add water as the solvent.
-
Hydrogenation: Seal the autoclave and purge the atmosphere with hydrogen gas three times. Pressurize the vessel with hydrogen.
-
Reaction: Heat the reaction mixture to approximately 200°C while stirring. Maintain this temperature for several hours (e.g., 3 hours) to allow the amination reaction to proceed.
-
Workup: After the reaction is complete, cool the autoclave to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as n-butyl acetate.
-
Isolation: Collect the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-(Ethylamino)phenol using silica gel column chromatography to obtain the final product of high purity.
Applications
The bifunctional nature of 3-(Ethylamino)phenol makes it a valuable building block in various fields:
-
Dye and Pigment Industry: It serves as a key intermediate in the synthesis of a range of dyes.[1]
-
Pharmaceuticals: It is used as a precursor in the development of active pharmaceutical ingredients (APIs).[1]
-
Material Science: It has been utilized as a fluorophore for acrylate-based polymers and has shown potential as an antifungal agent.[3]
Safety Information
3-(Ethylamino)phenol is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Transport Information | UN Number: 1759Hazard Class: 8 (Corrosive) | [2][3] |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
References
- 1. CAS 621-31-8: 3-(Ethylamino)phenol | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Ethylamino)phenol | 621-31-8 | AAA62131 | Biosynth [biosynth.com]
- 4. 3-ETHYLAMINOPHENOL | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 3-(ethylamino)phenol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 6. 621-31-8(3-(Ethylamino)phenol) | Kuujia.com [nl.kuujia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]
- 9. uwaterloo.ca [uwaterloo.ca]
